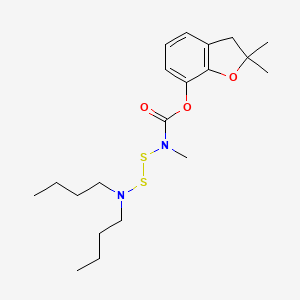![molecular formula C24H18BNO2 B13413883 (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a carbazole moiety, which is further connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or Palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of boronate esters
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Phenolic derivatives or quinones
Reduction: Boronate esters
Substitution: Halogenated carbazole derivatives
Scientific Research Applications
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (9-Phenyl-9H-carbazol-4-yl)boronic acid
- (9-(4-Biphenyl)carbazole)
- (9-(4-Biphenyl)carbazole-4-boronic acid)
Uniqueness
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is unique due to its combination of a carbazole moiety with a biphenyl structure and a boronic acid functional group. This unique structure imparts specific electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C24H18BNO2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[9-(4-phenylphenyl)carbazol-4-yl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)21-10-6-12-23-24(21)20-9-4-5-11-22(20)26(23)19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16,27-28H |
InChI Key |
USKZJRMLKWTASM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3N(C2=CC=C1)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



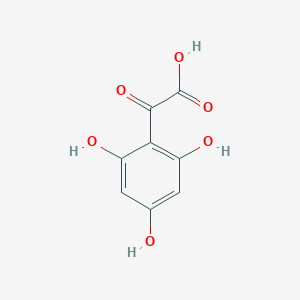
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
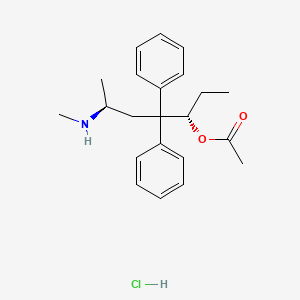
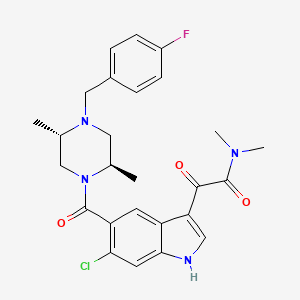
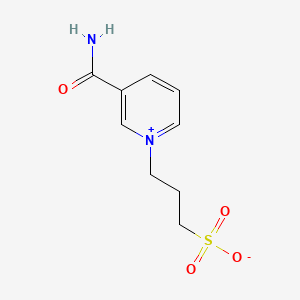
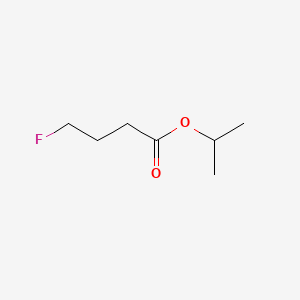

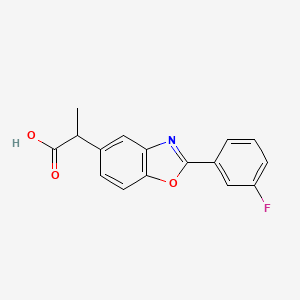
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
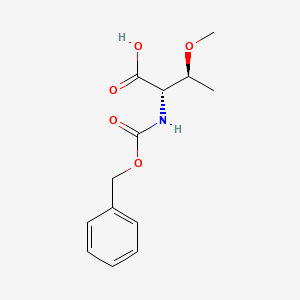

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
